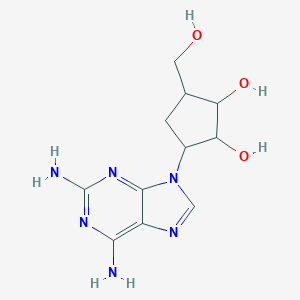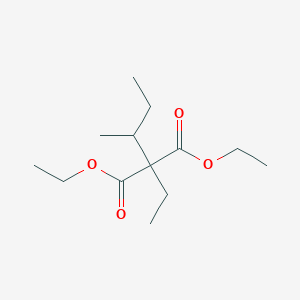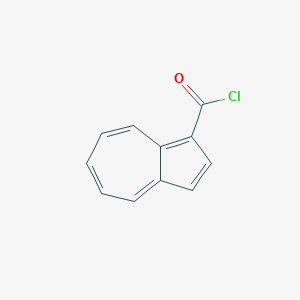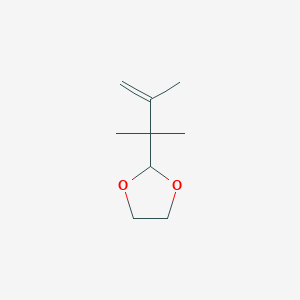
3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol, also known as 3'-deoxy-3'-azidothymidine (AZT), is a nucleoside analogue that was first synthesized in 1964. It was initially developed as an antiviral agent but is now primarily used in the treatment of human immunodeficiency virus (HIV) infections.
Mécanisme D'action
AZT works by mimicking the structure of thymidine, which is a component of the viral DNA. When the virus attempts to replicate its DNA, AZT is incorporated into the growing chain, causing premature termination of the DNA strand and preventing further replication.
Effets Biochimiques Et Physiologiques
AZT has been shown to be effective in reducing the viral load in HIV-infected patients, improving their immune function and delaying the progression of the disease. However, it can also cause side effects such as anemia, neutropenia, and myopathy.
Avantages Et Limitations Des Expériences En Laboratoire
AZT is widely used in laboratory experiments to study the replication of HIV and other viruses. Its advantages include its well-established mechanism of action, availability, and affordability. However, its limitations include the potential for off-target effects and the development of drug resistance.
Orientations Futures
Research is ongoing to develop new antiviral agents that are more effective and have fewer side effects than AZT. Possible future directions include the development of combination therapies that target multiple stages of the viral replication cycle, the use of gene editing technologies to permanently remove the viral DNA from infected cells, and the development of vaccines that can prevent viral infections altogether.
Méthodes De Synthèse
AZT can be synthesized through a multi-step process starting from thymidine. The first step involves the conversion of thymidine to 3'-azido-3'-deoxythymidine, which is then further modified to produce AZT.
Applications De Recherche Scientifique
AZT has been extensively studied for its antiviral activity against HIV, which it achieves by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus. It has also been investigated for its potential use in the treatment of other viral infections such as hepatitis B and herpes simplex virus.
Propriétés
Numéro CAS |
125073-27-0 |
|---|---|
Nom du produit |
3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol |
Formule moléculaire |
C11H16N6O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
3-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H16N6O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H4,12,13,15,16) |
Clé InChI |
ZLJQBJBJBIATTP-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
SMILES canonique |
C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
Synonymes |
3-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol 3-DPHMC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)







